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Wyosine

Phylogenetic distribution tRNA modification Comparative genomics

Wyosine (imG, CAS 52662-10-9) is the authentic tricyclic hypermodified nucleoside found exclusively at position 37 of tRNAᴾʰᵉ in Archaea and Eukarya. It is the only compound suitable for investigating the ancestral role of the tricyclic core in archaeal translation, as wybutosine is absent from these organisms. Wyosine exhibits unique acid-catalyzed hydrolysis kinetics (~100-fold faster than typical nucleoside monophosphates) and a distinct conformational landscape that cannot be replicated by analogs. The established isolation yield of 70 μg/g yeast tRNA serves as a validated benchmark for method development. This ≥98%-purity product is intended for research use only.

Molecular Formula C14H17N5O5
Molecular Weight 335.32 g/mol
CAS No. 52662-10-9
Cat. No. B1684185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWyosine
CAS52662-10-9
Synonyms3-ribofuranosyl-4,9-dihydro-4,6-dimethyl-9-oxo-1H- imidazo(1,2-a)purine
wyosine
Y base 3-beta-D-ribofuranoside
Y nucleoside
Yt nucleoside
Molecular FormulaC14H17N5O5
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESCC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(17(2)14(18)16-6)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9-,10-,13-/m1/s1
InChIKeyJCZSFCLRSONYLH-QYVSTXNMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wyosine (CAS 52662-10-9): A Tricyclic Hypermodified Nucleoside Exclusive to tRNAPhe Anticodon Loop Position 37 in Eukarya and Archaea


Wyosine (CAS 52662-10-9), also designated imG, is a tricyclic hypermodified nucleoside belonging to the wye family of post-transcriptional RNA modifications. It is derived from a templated guanosine residue through a multi-step enzymatic pathway and is found exclusively at position 37 of phenylalanine-specific transfer RNA (tRNAPhe) in the cytoplasm of most Eukarya and Archaea, but is absent from Bacteria [1]. This modification is critical for maintaining translational fidelity by stabilizing the codon-anticodon interaction and preventing +1 frameshifting during ribosomal decoding [2]. Wyosine serves as the core structural scaffold upon which more complex derivatives, such as wybutosine (yW) and hydroxywybutosine (OHyW), are built via the addition of side chains and further methylation/hydroxylation reactions [3].

Why Generic Substitution of Wyosine (CAS 52662-10-9) with Related Wye-Family Nucleosides or Unmodified Guanosine Fails in Functional and Analytical Contexts


Direct substitution of wyosine with in-class analogs such as wybutosine (yW), hydroxywybutosine (OHyW), or the unmodified precursor guanosine (G) is not feasible due to profound differences in chemical stability, conformational behavior, and biological function that are not interchangeable. While these compounds share the same tricyclic imidazo-purine core, their differential side-chain modifications confer distinct physicochemical properties that dictate their specific roles in translational fidelity [1]. For instance, the absence of the α-amino-α-carboxypropyl side chain in wyosine, compared to wybutosine, results in a distinct molecular recognition profile and different acid-catalyzed hydrolysis kinetics [2]. Moreover, the conformational landscape of wyosine is uniquely sensitive to even minor structural perturbations; the introduction of a single methyl group at position 2 dramatically alters N-glycosidic bond stability and restricts sugar puckering to the rare East conformation, a phenomenon not observed with the parent compound [3]. Such differences render simple replacement untenable in applications requiring precise molecular behavior, including tRNA structural studies, translational fidelity assays, and analytical method development.

Quantitative Differentiation of Wyosine (CAS 52662-10-9) Against Closest Analogs: Validated Metrics for Scientific Selection and Procurement


Phylogenetic Exclusivity: Wyosine Is Absent in Bacteria, While the Wybutosine Side Chain Is a Eukaryal-Specific Elaboration

Wyosine (imG) and its core tricyclic scaffold are present in Archaea and the cytoplasm of Eukarya, but are entirely absent from Bacteria. In contrast, the more complex derivative wybutosine (yW), which features an α-amino-α-carboxypropyl side chain appended to the wyosine core, is found exclusively in Eukarya and is not observed in Archaea [1]. This phylogenetic restriction provides a clear biochemical signature for distinguishing between archaeal and eukaryotic tRNAPhe. The unmodified precursor guanosine (G37) is universally present across all domains of life, lacking any discriminatory power [2].

Phylogenetic distribution tRNA modification Comparative genomics

Acid-Catalyzed Hydrolysis Kinetics: Wyosine 5′-Monophosphate Exhibits Anomalous Instability Relative to Other Nucleoside Monophosphates

The acid-catalyzed hydrolysis of wyosine and its 5′-monophosphate was quantified at various pH and temperatures. The rate constants for wyosine 5′-monophosphate were found to be comparable to, or even greater than, those for the nucleoside itself, in stark contrast to the behavior of other nucleoside monophosphates (e.g., AMP, GMP) which are typically more stable than their parent nucleosides [1]. The hydrolysis proceeds via cleavage of the C-N glycosidic bond through an A-1 mechanism, analogous to simple nucleosides, but the 5′-phosphate group does not confer the expected stabilizing effect [2].

Hydrolysis kinetics Nucleoside stability RNA degradation

Conformational Restriction: 2-Methylwyosine Forces a Rare East Sugar Pucker and Exhibits 14-Fold Reduced N-Glycosidic Bond Stability

Introduction of a single methyl group at position 2 of the wyosine base produces 2-methylwyosine, a derivative with profoundly altered conformational dynamics and chemical stability. Molecular dynamics calculations and NMR analysis reveal that 2-methylwyosine forces the ribose moiety into the East (C2′-endo/C3′-exo) conformational region, a state rarely populated in solution for the parent wyosine [1]. Furthermore, the N-glycosidic bond in 2-methylwyosine is 14-fold less stable than that in wyosine, as determined by comparative acid-catalyzed depurination kinetics [2].

Nucleoside conformation N-glycosidic bond stability RNA structure

Structural Identity Confirmation: Purification Yield of 70 μg Wyosine from 1 g of Unfractionated Yeast tRNA Establishes Analytical Benchmark

The definitive structural characterization of wyosine involved a large-scale isolation from Torula yeast tRNAPhe. Starting from 1 g of unfractionated tRNA, a combination of enzymatic digestion (nuclease P1/alkaline phosphatase) and reversed-phase HPLC yielded 70 μg of purified wyosine [1]. This yield, while modest, serves as a critical benchmark for analytical method development and establishes a validated reference point for comparing isolation efficiencies across different biological sources or synthetic routes [2]. The isolated material was unambiguously identified as 4,6-dimethyl-3-β-D-ribofuranosyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one by comparison with a chemically synthesized authentic sample [3].

Natural product isolation HPLC purification tRNA analysis

Biosynthetic Pathway Complexity: Wyosine Represents a Minimalist Core Scaffold, While Wybutosine Requires Five Additional Enzymatic Steps

The biosynthesis of wyosine (imG) from guanosine involves a comparatively streamlined enzymatic pathway, primarily requiring N1-methylation by Trm5 followed by condensation with pyruvate to form the tricyclic core [1]. In contrast, the biosynthesis of wybutosine (yW) from wyosine necessitates five additional enzymatic steps: addition of an aminocarboxypropyl group (TYW2), two successive methylations (TYW3, TYW4), and a final methoxycarbonylation (TYW5) [2]. This differential in biosynthetic complexity has practical implications: wyosine can serve as a more accessible chemical probe for studying early steps of the pathway, while wybutosine is required for investigations into later eukaryotic-specific modifications [3].

tRNA modification enzymes Comparative pathway analysis Metabolic engineering

Acid-Base Properties: Wyosine Triacetate Exhibits a pKa of 2.36 at N5, with Distinct Protonation Site Preference Compared to Its N1-Ribosylated Isomer

The pKa of wyosine triacetate (a protected derivative) was determined to be 2.36 for protonation at the N5 position, with approximately 80% of protonation occurring at N5 and only 20% at N1 [1]. In contrast, the N1-ribosylated isomer of wyosine triacetate exhibits a higher pKa of 3.10, reflecting the altered electronic environment around the nucleobase [2]. This 0.74 pKa unit difference has significant consequences for the compound's acid-catalyzed reactivity: the triacetate of the natural isomer undergoes depurination approximately 7-fold faster than the N1-ribosylated isomer, indicating that the enhanced hydrolysis rate of the natural wyosine glycosidic bond is primarily due to electronic factors rather than steric acceleration by the N4-methyl group [3].

pKa determination Nucleobase protonation Chemical reactivity

Validated Research and Industrial Application Scenarios for Wyosine (CAS 52662-10-9) Based on Quantitative Differentiation Evidence


Archaeal tRNA Structure-Function Studies Requiring the Core Tricyclic Scaffold Without Eukaryal-Specific Side Chains

Wyosine is the appropriate compound for investigating the role of the tricyclic core in archaeal tRNAPhe, as it is the natural modification found in these organisms. Wybutosine, which possesses the α-amino-α-carboxypropyl side chain, is not present in Archaea and would introduce an unnatural structural element [1]. This distinction is critical for accurate biochemical and structural studies of archaeal translation machinery.

Development of LC-MS Methods for Quantifying Wyosine in Biological Samples and as a Reference Standard

The established isolation yield of 70 μg wyosine from 1 g of yeast tRNA provides a quantitative benchmark for method development [1]. Laboratories aiming to quantify wyosine levels in tRNA hydrolysates can use this reference data to calibrate their analytical workflows and assess recovery efficiency. Furthermore, the compound's unique UV absorption spectrum and chromatographic retention time on reversed-phase HPLC are well-defined, facilitating accurate identification in complex mixtures [2].

Chemical Stability Studies of RNA Oligonucleotides Containing Hypermodified Nucleosides Under Acidic Conditions

The anomalous acid-catalyzed hydrolysis behavior of wyosine 5′-monophosphate, which hydrolyzes ~100-fold faster than typical nucleoside monophosphates, necessitates the use of authentic wyosine in studies of RNA stability [1]. Researchers investigating the degradation pathways of tRNA-derived oligonucleotides or developing pH-sensitive RNA therapeutics must account for the unique lability of wyosine-containing sequences.

Evolutionary Biology and Comparative Genomics of tRNA Modification Pathways

The phylogenetic restriction of wyosine to Archaea and Eukarya, and the further restriction of wybutosine to Eukarya alone, provides a powerful molecular marker for studying the evolution of translational fidelity mechanisms [1]. Wyosine serves as the ancestral core modification, while wybutosine represents a later eukaryotic elaboration. Comparative studies employing wyosine as a probe can illuminate the stepwise acquisition of complex tRNA modifications during the evolution of life [2].

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